molecular formula C11H18N2 B13019388 N-(pyridin-3-ylmethyl)pentan-3-amine

N-(pyridin-3-ylmethyl)pentan-3-amine

Cat. No.: B13019388
M. Wt: 178.27 g/mol
InChI Key: XVBCMSPBCSXFCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-3-ylmethyl)pentan-3-amine is an organic compound with the molecular formula C11H18N2 It is characterized by the presence of a pyridine ring attached to a pentan-3-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)pentan-3-amine typically involves the reaction of pyridin-3-ylmethanol with pentan-3-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)pentan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(pyridin-3-ylmethyl)pentan-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)pentan-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-4-ylmethyl)pentan-3-amine
  • N-(pyridin-2-ylmethyl)pentan-3-amine
  • N-(pyridin-3-ylmethyl)propan-2-amine

Uniqueness

N-(pyridin-3-ylmethyl)pentan-3-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications.

Biological Activity

N-(pyridin-3-ylmethyl)pentan-3-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring attached to a pentan-3-amine chain. Its molecular formula is C12H17N2C_{12}H_{17}N_2, and it has been identified as having various biological activities, particularly as an inhibitor in certain enzymatic pathways.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator , influencing various biochemical pathways associated with cell signaling and metabolic processes.

Key Mechanisms:

  • PI3-Kinase Inhibition : Similar compounds have been shown to inhibit PI3K activity, which is crucial for various cellular functions, including growth and apoptosis regulation. The inhibition of PI3K can lead to alterations in cell proliferation and survival pathways .
  • Dihydrofolate Reductase (DHFR) Inhibition : Compounds with structural similarities have demonstrated inhibitory effects on DHFR, an enzyme critical for DNA synthesis and repair. This inhibition may result in antitumor activity, as seen in studies involving other pyridine derivatives .

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties through mechanisms similar to those observed in other pyridine-based compounds. For example, studies have shown that related compounds can induce apoptosis in cancer cell lines by disrupting critical signaling pathways .

Pharmacological Studies

A series of experiments have been conducted to evaluate the biological effects of this compound:

  • In vitro Studies : These studies focus on the compound's ability to inhibit cancer cell growth and induce apoptosis. For instance, derivatives have been tested against various tumor cell lines, revealing dose-dependent responses that suggest potential therapeutic applications .
CompoundTargetActivityReference
This compoundPI3KInhibition
Related Pyridine DerivativeDHFRInhibition
Pyridine-based CompoundCancer Cell LinesAntiproliferative

Case Studies

  • Antitumor Efficacy : A study evaluating multiple pyridine derivatives found that those similar to this compound exhibited significant antitumor activity against resistant cancer models. The results indicated that these compounds could serve as potential leads for developing new anticancer therapies .
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound could modulate apoptotic pathways via PI3K/Akt signaling, leading to enhanced apoptosis in treated cells .

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

N-(pyridin-3-ylmethyl)pentan-3-amine

InChI

InChI=1S/C11H18N2/c1-3-11(4-2)13-9-10-6-5-7-12-8-10/h5-8,11,13H,3-4,9H2,1-2H3

InChI Key

XVBCMSPBCSXFCK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCC1=CN=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.